![molecular formula C10H16Cl2N2 B2726177 3-Phenylpyrrolidin-3-amine dihydrochloride CAS No. 2138226-86-3](/img/structure/B2726177.png)
3-Phenylpyrrolidin-3-amine dihydrochloride
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Description
3-Phenylpyrrolidin-3-amine dihydrochloride, also known as Phenylpiracetam, is a nootropic drug that is used to enhance cognitive function. It was first developed in Russia in the 1980s and has since gained popularity as a cognitive enhancer.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Compounds like "3-Phenylpyrrolidin-3-amine dihydrochloride" often serve as intermediates in the synthesis of heterocyclic compounds. For instance, reactions involving pyrrolidine derivatives have been leveraged to produce substituted 1-pyrrolines, highlighting the role of similar amines in constructing complex heterocyclic frameworks (K. Sorgi et al., 2003). These methodologies are crucial for synthesizing molecules with potential pharmacological activities.
Regioselective Synthesis
The reactivity of compounds akin to "this compound" under different conditions has been explored to achieve regioselective synthesis. For example, the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones under various conditions demonstrates the influence of electronic effects on product formation, offering insights into controlling reaction pathways for desired outcomes (Michael De Rosa et al., 2015).
Antibacterial Agents
Pyrrolidine derivatives have been utilized in the design and synthesis of novel antibacterial agents, exemplifying the pharmaceutical applications of these compounds. Research into pyridonecarboxylic acids, for instance, has led to the development of new antibacterial compounds with enhanced activity, underscoring the potential of pyrrolidine-based compounds in drug discovery (H. Egawa et al., 1984).
Metal-Free Photoredox Catalysis
The exploration of amines, including pyrrolidine derivatives, in metal-free photoredox catalysis for bond formation demonstrates their utility in green chemistry applications. This approach facilitates the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, showcasing the versatility of amines in synthetic chemistry (M. Ociepa et al., 2018).
Enantioselective Synthesis
Research into the enantiodivergent synthesis of amino analogues of pantolactone from pyrrolidinone derivatives illustrates the significance of these compounds in achieving enantioselectivity in chemical synthesis. Such methodologies are fundamental for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry (P. Camps et al., 2007).
properties
IUPAC Name |
3-phenylpyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-10(6-7-12-8-10)9-4-2-1-3-5-9;;/h1-5,12H,6-8,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDZCZSHIQMIOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2138226-86-3 |
Source
|
Record name | 3-phenylpyrrolidin-3-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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